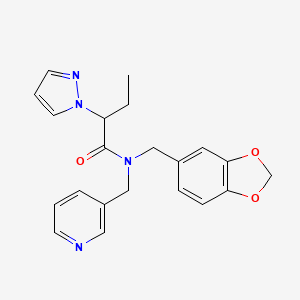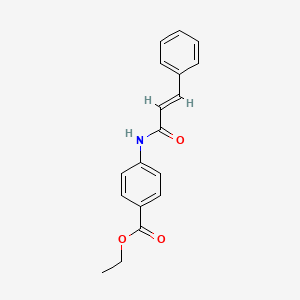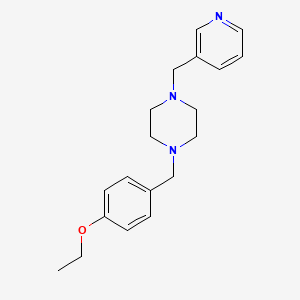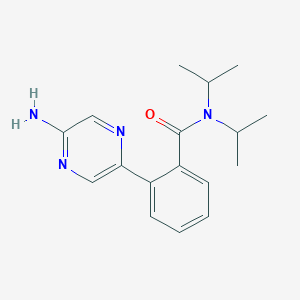![molecular formula C18H24N2O B5687417 N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5687417.png)
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide, also known as MEICA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEICA is a derivative of indole, a naturally occurring compound that is found in many plants and animals. MEICA has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide is not fully understood, but it is believed to act on a number of different pathways in the body. One possible mechanism is through the modulation of the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are a type of molecule that can damage cells and contribute to the development of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to modulate the expression of certain genes. N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has also been shown to have an effect on the levels of certain neurotransmitters in the brain, such as dopamine and serotonin.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide in lab experiments is its versatility. N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide can be used in a wide range of research applications, from studying the central nervous system to investigating the mechanisms of cancer and inflammation. However, one limitation of using N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide is that it can be difficult to synthesize in large quantities, which can make it expensive and time-consuming to use in experiments.
未来方向
There are many potential future directions for research on N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide. One promising area of research is in the development of new treatments for neurodegenerative diseases. N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has been shown to have neuroprotective effects, and further research could help to identify new drugs that are based on N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide and its derivatives. Another area of research is in the development of new anti-inflammatory drugs. N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has been shown to have potent anti-inflammatory activity, and further research could help to identify new drugs that are based on N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide and its derivatives. Finally, N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide could be used as a tool for studying the mechanisms of cancer and other diseases, helping researchers to better understand the underlying biology of these conditions.
合成方法
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide can be synthesized using a variety of methods, but one of the most common is the reaction of 2-methyl-1H-indole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction produces N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide as a white crystalline solid with a melting point of 118-120°C.
科学研究应用
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has been used in a wide range of scientific research applications, including studies of the central nervous system, cancer, and inflammation. One of the most promising areas of research for N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has been shown to have neuroprotective effects, meaning that it can help to prevent or slow the progression of these diseases.
属性
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-13-15(16-9-5-6-10-17(16)20-13)11-12-19-18(21)14-7-3-2-4-8-14/h5-6,9-10,14,20H,2-4,7-8,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPASZECBZFZZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-isopropyl-N-[2-(3-pyridinylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5687337.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5687343.png)
![3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine](/img/structure/B5687348.png)
![8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5687350.png)


![{2-[4-(6-isopropyl-4-pyrimidinyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5687373.png)

![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5687382.png)
![N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5687386.png)



![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)